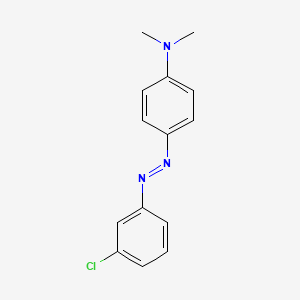

3'-Chloro-4-dimethylaminoazobenzene

Description

The exact mass of the compound 3'-Chloro-4-dimethylaminoazobenzene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 204515. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3'-Chloro-4-dimethylaminoazobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3'-Chloro-4-dimethylaminoazobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-[(3-chlorophenyl)diazenyl]-N,N-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClN3/c1-18(2)14-8-6-12(7-9-14)16-17-13-5-3-4-11(15)10-13/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWJXJMMRLCEJAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)N=NC2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701037483 | |

| Record name | 4-[(3-Chlorophenyl)diazenyl]-N,N-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701037483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3789-77-3, 2242184-62-7 | |

| Record name | 4-[2-(3-Chlorophenyl)diazenyl]-N,N-dimethylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3789-77-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aniline, N,N-dimethyl-p-((m-chlorophenyl)azo)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003789773 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aniline,N-dimethyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204515 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-[(3-Chlorophenyl)diazenyl]-N,N-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701037483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(3-CHLOROPHENYLAZO)-N,N-DIMETHYLANILINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3'-Chloro-4-dimethylaminoazobenzene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5ZL5WA2CJX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 3'-Chloro-4-dimethylaminoazobenzene

Introduction

3'-Chloro-4-dimethylaminoazobenzene is a synthetic organic compound belonging to the diverse family of azo dyes. These molecules are characterized by the presence of a diazene functional group (R-N=N-R') connecting two aromatic rings. The specific substitution pattern of a chloro group at the 3' position and a dimethylamino group at the 4 position on the azobenzene backbone is anticipated to impart distinct physicochemical properties that are of significant interest to researchers in materials science, medicinal chemistry, and drug development. The electronic interplay between the electron-withdrawing chloro group and the electron-donating dimethylamino group can influence the molecule's color, solubility, photo-switching behavior, and biological interactions.

This technical guide provides a comprehensive overview of the core physicochemical properties of 3'-Chloro-4-dimethylaminoazobenzene. Due to the limited availability of experimental data for this specific isomer, this guide will leverage data from the closely related and better-characterized isomer, 4'-Chloro-4-dimethylaminoazobenzene, as a case study. This approach provides a robust framework for the anticipated properties of the 3'-chloro isomer and outlines the necessary experimental protocols for its full characterization. The methodologies described herein are grounded in established principles and are designed to ensure scientific rigor and reproducibility.

Core Physicochemical Properties: A Case Study of 4'-Chloro-4-dimethylaminoazobenzene

| Property | Value (for 4'-Chloro-4-dimethylaminoazobenzene) | Reference |

| CAS Number | 2491-76-1 | [1] |

| Molecular Formula | C₁₄H₁₄ClN₃ | [1] |

| Molecular Weight | 259.74 g/mol | [1] |

| Appearance | Orange to Amber to Dark red powder/crystal | [1] |

| Melting Point | 158.0 - 162.0 °C | [1] |

| Purity (by HPLC) | >98.0% | [1] |

It is crucial to note that the 3'-chloro isomer may exhibit different values for these properties due to variations in crystal packing, intermolecular interactions, and electronic distribution. Experimental determination for the 3'-chloro isomer is therefore essential.

Proposed Synthetic Pathway

The synthesis of 3'-Chloro-4-dimethylaminoazobenzene can be approached through a classic azo coupling reaction. This proposed pathway involves the diazotization of 3-chloroaniline and its subsequent coupling with N,N-dimethylaniline.

Caption: Proposed two-step synthesis of 3'-Chloro-4-dimethylaminoazobenzene.

Causality Behind Experimental Choices:

-

Diazotization: The reaction of 3-chloroaniline with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C) is critical to prevent the decomposition of the unstable diazonium salt.[2] The temperature control is paramount for achieving a good yield.

-

Azo Coupling: The resulting diazonium salt is an electrophile that readily attacks the electron-rich aromatic ring of N,N-dimethylaniline. The coupling reaction is typically carried out in a slightly acidic to neutral medium to ensure the presence of the active diazonium cation and the nucleophilic coupling partner.

Experimental Protocols for Physicochemical Characterization

The following section details the step-by-step methodologies for determining the key physicochemical properties of 3'-Chloro-4-dimethylaminoazobenzene. These protocols are designed to be self-validating and are based on established analytical techniques.

Purity and Structural Confirmation

-

Objective: To determine the purity of the synthesized compound.

-

Methodology:

-

Mobile Phase Preparation: Prepare an appropriate mobile phase, typically a mixture of an organic solvent (e.g., acetonitrile or methanol) and water, with or without a buffer, based on the polarity of the compound.

-

Sample Preparation: Accurately weigh and dissolve a small amount of the compound in a suitable solvent to a known concentration.

-

Instrumentation: Use a reverse-phase C18 column and a UV-Vis detector set to the wavelength of maximum absorbance (λmax) of the compound.

-

Analysis: Inject the sample and run the analysis under isocratic or gradient elution conditions.

-

Data Interpretation: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

-

-

Objective: To confirm the chemical structure of the compound.

-

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

¹H NMR Analysis: Acquire the proton NMR spectrum. The chemical shifts, integration, and splitting patterns of the signals will provide information about the number and connectivity of protons in the molecule.

-

¹³C NMR Analysis: Acquire the carbon-13 NMR spectrum to determine the number and types of carbon atoms present.

-

Structural Elucidation: Analyze the spectra to confirm the presence and positions of the chloro and dimethylamino groups on the azobenzene framework.[3]

-

-

Objective: To determine the molecular weight and confirm the elemental composition.

-

Methodology:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer using a suitable ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Data Acquisition: Acquire the mass spectrum.

-

Analysis: The molecular ion peak ([M+H]⁺ or [M]⁺) will confirm the molecular weight. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the molecular formula. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be a key diagnostic feature.

-

Caption: Workflow for the purification and characterization of the synthesized compound.

Solubility Determination

The solubility of an azo dye is a critical parameter for its application in various formulations.

-

Objective: To quantitatively determine the solubility of the compound in various solvents.

-

Methodology (Isothermal Equilibrium Method): [4]

-

Supersaturation: Add an excess amount of the solid compound to a known volume of the solvent of interest in a sealed vial.

-

Equilibration: Place the vial in a temperature-controlled shaker bath (e.g., at 25 °C) and agitate for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the suspension to pellet the excess solid.

-

Sample Analysis: Carefully withdraw an aliquot of the supernatant, filter it through a syringe filter (e.g., 0.22 µm), and dilute it with a known volume of a suitable solvent.

-

Quantification: Determine the concentration of the dissolved compound in the diluted sample using a pre-calibrated UV-Vis spectrophotometer at its λmax.[4]

-

Calculation: Calculate the original concentration in the saturated solution, which represents the solubility.

-

Spectroscopic Properties (UV-Visible Spectroscopy)

The color of an azo dye is determined by its electronic absorption spectrum.

-

Objective: To determine the wavelength of maximum absorbance (λmax) and the molar extinction coefficient (ε).

-

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of the compound of known concentration in a suitable spectroscopic grade solvent (e.g., ethanol or acetonitrile).

-

Serial Dilutions: Prepare a series of dilutions from the stock solution.

-

Spectral Acquisition: Record the UV-Vis absorption spectrum for each dilution over a relevant wavelength range (e.g., 200-800 nm).

-

λmax Determination: Identify the wavelength at which the maximum absorbance occurs.

-

Molar Extinction Coefficient Calculation: According to the Beer-Lambert law (A = εbc), plot a calibration curve of absorbance versus concentration. The slope of the linear regression will be the molar extinction coefficient (ε).[5]

-

Partition Coefficient (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a critical parameter in drug development for predicting absorption, distribution, metabolism, and excretion (ADME) properties.

-

Objective: To determine the LogP value of the compound.

-

Methodology (Shake-Flask Method):

-

Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol.

-

Partitioning: Dissolve a known amount of the compound in one of the phases and add an equal volume of the other phase in a separatory funnel.

-

Equilibration: Shake the funnel for a set period to allow for partitioning of the compound between the two phases.

-

Phase Separation: Allow the phases to separate completely.

-

Concentration Measurement: Determine the concentration of the compound in each phase using a suitable analytical method like HPLC or UV-Vis spectroscopy.

-

LogP Calculation: Calculate LogP as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase: LogP = log([Compound]octanol / [Compound]water).[6]

-

Acidity Constant (pKa)

The pKa value provides information about the ionization state of the molecule at different pH values, which is crucial for understanding its solubility and biological activity.

-

Objective: To determine the pKa of the ionizable groups in the molecule.

-

Methodology (Potentiometric Titration):

-

Sample Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent mixture (e.g., water-ethanol).

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region in the titration curve. For poorly soluble compounds, spectrophotometric or solubility-based methods may be more appropriate.[7]

-

Safety and Handling

Azo dyes, as a class, should be handled with care. Many are known to be skin and respiratory irritants. Furthermore, some azo compounds can be metabolized to potentially carcinogenic aromatic amines.[8] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This technical guide has outlined the key physicochemical properties of 3'-Chloro-4-dimethylaminoazobenzene, using its 4'-chloro isomer as a predictive model due to the current lack of specific experimental data. The provided synthetic pathway and detailed experimental protocols offer a comprehensive framework for the synthesis, purification, and thorough characterization of this compound. The successful execution of these methodologies will provide the much-needed empirical data to understand the unique properties of 3'-Chloro-4-dimethylaminoazobenzene and will be invaluable for its potential applications in various scientific and industrial fields. It is imperative that researchers undertaking the study of this compound adhere to strict safety protocols.

References

-

NIOSH Pocket Guide to Chemical Hazards - 4-Dimethylaminoazobenzene. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

-

Benetollo, F., Bombieri, G., Dall'Acqua, F., Vedaldi, D., & Mosti, L. (1988). 3-Chloro-4-dimethylaminothioangelicin. Acta Crystallographica Section C: Crystal Structure Communications, 44(8), 1475–1478. Retrieved from [Link]

- CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide. (2016). Google Patents.

-

4-Dimethylaminoazobenzene - 15th Report on Carcinogens. (2021). National Toxicology Program. Retrieved from [Link]

- Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. (n.d.). Agilent Technologies.

-

Transient UV-vis absorption spectra of dilute azobenzene dye aqueous... (n.d.). ResearchGate. Retrieved from [Link]

- Azo Dye Removal from Aqueous Solution by Powder Graphite: Investigation of Parameter Effects and Optimization by Box-Behnken Design. (2023).

- SAFETY DATA SHEET - 4-(Dimethylamino)azobenzene. (2025). Sigma-Aldrich.

-

Azobenzene. (n.d.). In Wikipedia. Retrieved from [Link]

-

3-chloro-4-(dimethylamino)benzenamine. (n.d.). PubChem. Retrieved from [Link]

- Molecular Factors Controlling the Isomerization of Azobenzenes in the Cavity of a Flexible Coordination Cage. (2020). Journal of the American Chemical Society.

-

Chloro pattern in Mass Spectrometry. (2023, November 18). YouTube. Retrieved from [Link]

- A new method for the determination of the solubility of disperse dyes. (n.d.).

- Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. (2023). PMC - NIH.

- Solvent dependent photo-isomerization of 4-dimethylaminoazobenzene carboxylic acid. (2009).

- A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight. (2021). Springer.

-

4-DIMETHYLAMINOAZOBENZENE. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

- Combined experimental, DFT theoretical calculations and biological activity of sulfaclozine azo dye with 1-hydroxy-2-naphthoic acid and its complexes with some metal ions. (n.d.). New Journal of Chemistry (RSC Publishing).

-

C.I. Solvent Yellow 2. (n.d.). PubChem. Retrieved from [Link]

- Synthesis, structure, and UV–VIS absorption spectra of azo dyes derived from (dialkylamino)thiazole dimers. (n.d.). Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).

- A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. (2023).

- Identification of Organic Compound by Organic Qualitative Analysis. (n.d.). Institute of Science, Nagpur.

- Development of Methods for the Determin

- Process for preparation of 3,3'- or 3,4'- diaminobenzophenone. (n.d.).

- Development of standardized method for the quantification of azo dyes by UV-Vis in binary mixtures. (2020). PubMed.

- 1H-NMR spectrum of 4-[(4-chlorobenzyl)oxy]-3,4'-dichloroazobenzene in CDCl3. (n.d.).

- Comparison of Four Density-Based Semi-Empirical Models for the Solubility of Azo Disperse Dyes in Supercritical Carbon Dioxide. (2022). MDPI.

- Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd.

- Visible light-induced switching of soft matter materials properties based on thioindigo photoswitches. (2023). PMC - PubMed Central.

- EFFECT OF CHLORO AND NITRO TERMINAL SUBSTITUENTS ON MESOMORPHIC PROPERTIES OF AZOBENZENE LIQUID CRYSTALS. (n.d.). Acta Chemica Malaysia.

- Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone deriv

- Synthesis and antimicrobial activity of N 1-(3-chloro-4-fluorophenyl)- N 4-substituted semicarbazone derivatives. (n.d.).

-

How to find pKa and Ka from a Titration Curve. (2020, August 12). YouTube. Retrieved from [Link]

- [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. (n.d.). The Royal Society of Chemistry.

- Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. (n.d.). MDPI.

-

Methyl yellow. (n.d.). In Wikipedia. Retrieved from [Link]

- This NMR is of 3-chloro-4'-methoxychalcone via Claisen-Schmid Condens

-

4-Dimethylaminoazobenzene. (n.d.). Environmental Protection Agency. Retrieved from [Link]

- On the Computational Determination of the pK a of Some Arylboronic Acids. (2025). MDPI.

- RoC Profile: 4-Dimethylaminoazobenzene. (n.d.).

Sources

- 1. 4'-Chloro-4-dimethylaminoazobenzene | 2491-76-1 | TCI Deutschland GmbH [tcichemicals.com]

- 2. CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide - Google Patents [patents.google.com]

- 3. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight [comptes-rendus.academie-sciences.fr]

- 6. agilent.com [agilent.com]

- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 8. epa.gov [epa.gov]

3'-Chloro-4-dimethylaminoazobenzene solubility in organic solvents

An In-Depth Technical Guide to the Solubility of 3'-Chloro-4-dimethylaminoazobenzene in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3'-Chloro-4-dimethylaminoazobenzene (CAS No. 2491-76-1). While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide offers a scientifically grounded framework for understanding its behavior in organic solvents. By examining the physicochemical properties of the molecule and its parent compound, 4-dimethylaminoazobenzene, we will infer its likely solubility profile. Furthermore, this document provides a detailed, field-proven experimental protocol for researchers to precisely determine solubility in their own laboratory settings, ensuring self-validating and reliable results. This guide is intended for researchers, scientists, and professionals in drug development and materials science who require a deep understanding of this compound's solubility for its application.

Introduction and Physicochemical Profile

3'-Chloro-4-dimethylaminoazobenzene is a substituted aromatic azo compound. Like other azobenzenes, its molecular structure is dominated by two phenyl rings connected by a nitrogen double bond (-N=N-). This core structure is largely nonpolar. However, the presence of a dimethylamino group (-N(CH₃)₂) and a chloro group (-Cl) introduces polarity and specific intermolecular interaction capabilities that dictate its solubility. Understanding this solubility is critical for a range of applications, including dye chemistry, materials science, and as a potential molecular switch.

The chloro substituent, being electronegative, creates a dipole moment, while the dimethylamino group can act as a hydrogen bond acceptor. These features suggest a nuanced solubility profile, differing from both unsubstituted azobenzene and its non-chlorinated parent compound.

Table 1: Physicochemical Properties

| Property | 3'-Chloro-4-dimethylaminoazobenzene | 4-Dimethylaminoazobenzene (Parent Compound) |

| CAS Number | 2491-76-1 | 60-11-7[1] |

| Molecular Formula | C₁₄H₁₄ClN₃ | C₁₄H₁₅N₃[1] |

| Molecular Weight | 259.74 g/mol | 225.3 g/mol [1] |

| Appearance | Orange to Amber to Dark red powder/crystal | Yellow, leaf-shaped crystals[1] |

| Melting Point | 158.0 to 162.0 °C | 114 to 117 °C[1] |

Theoretical Solubility Profile

Direct experimental data on the solubility of 3'-Chloro-4-dimethylaminoazobenzene is scarce. However, we can construct a robust theoretical profile based on the known solubility of its parent compound, 4-dimethylaminoazobenzene, and the principles of physical organic chemistry.

The parent compound, 4-dimethylaminoazobenzene, is reported to be practically insoluble in water but soluble in solvents like alcohol, benzene, chloroform, ether, petroleum ether, and very soluble in pyridine[1]. This indicates a preference for organic solvents over highly polar, protic solvents like water.

The "Like Dissolves Like" Principle in Action

The solubility of a solute is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. A compound dissolves readily when the solute-solvent interactions are strong enough to overcome the solute-solute and solvent-solvent interactions.

Figure 2. Experimental workflow for the determination of solubility via the isothermal equilibrium method.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

To a series of 4 mL glass vials, add an excess amount (e.g., 10-20 mg) of 3'-Chloro-4-dimethylaminoazobenzene. The key is to ensure undissolved solid remains at equilibrium.

-

Accurately pipette 2.0 mL of the desired organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or heating block set to a constant temperature (e.g., 25 °C).

-

Agitate the vials at a moderate speed for at least 24 hours. For compounds with slow dissolution kinetics, 48-72 hours may be necessary to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, stop the agitation and let the vials stand in the temperature-controlled environment for at least 2 hours to allow undissolved solids to settle.

-

Prepare a syringe fitted with a 0.22 µm PTFE (or solvent-compatible) filter. Pre-warm the syringe by drawing up and expelling the pure solvent several times to prevent precipitation upon sampling.

-

Carefully draw a specific volume (e.g., 100 µL) of the clear supernatant into the syringe, avoiding any solid particles.

-

Dispense the filtered aliquot into a pre-weighed container or a volumetric flask.

-

Determine the mass of the collected aliquot.

-

-

Quantification:

-

Evaporate the solvent from the pre-weighed container under a gentle stream of nitrogen and re-weigh to determine the mass of the dissolved solid.

-

Alternatively, dilute the collected aliquot in the volumetric flask to a known volume with a suitable solvent.

-

Analyze the concentration of the diluted sample using a pre-calibrated analytical method such as UV-Vis spectroscopy (utilizing the compound's chromophore) or High-Performance Liquid Chromatography (HPLC).

-

-

Calculation:

-

Calculate the solubility in units of mg/mL or mol/L based on the mass of the dissolved solid and the volume of the solvent aliquot taken.

-

Safety and Handling

3'-Chloro-4-dimethylaminoazobenzene should be handled with care in a well-ventilated laboratory or fume hood. While the specific toxicology of this chlorinated derivative is not extensively reported, many azo compounds are known to be potential carcinogens and skin sensitizers. The parent compound, 4-dimethylaminoazobenzene, is classified as a suspected carcinogen.[2]

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Avoid creating dust. Use appropriate engineering controls like a fume hood to prevent inhalation.

-

Disposal: Dispose of waste according to local, state, and federal regulations for chemical waste.

Conclusion

While quantitative solubility data for 3'-Chloro-4-dimethylaminoazobenzene remains to be fully characterized in scientific literature, this guide provides a robust framework for its use. Based on its molecular structure, it is predicted to have good solubility in polar aprotic solvents like DCM and acetone, moderate solubility in nonpolar solvents, and limited solubility in polar protic solvents like alcohols. For applications requiring precise concentration data, the detailed experimental protocol provided herein offers a reliable method for in-house determination. As with all chemical reagents, appropriate safety precautions should be strictly followed during handling and disposal.

References

-

National Toxicology Program. (n.d.). RoC Profile: 4-Dimethylaminoazobenzene. U.S. Department of Health and Human Services. Retrieved from [Link]

Sources

Spectroscopic Unveiling of 3'-Chloro-4-dimethylaminoazobenzene: A Technical Guide

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's structural and electronic properties is paramount. This guide provides an in-depth technical exploration of the spectral characteristics of 3'-Chloro-4-dimethylaminoazobenzene, a substituted azobenzene with potential applications stemming from its chromophoric and photoresponsive nature. While direct experimental spectra for this specific molecule are not widely published, this document, leveraging established spectroscopic principles and data from closely related analogs, offers a robust predictive analysis of its Ultraviolet-Visible (UV-Vis), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data.

Introduction to 3'-Chloro-4-dimethylaminoazobenzene

3'-Chloro-4-dimethylaminoazobenzene belongs to the versatile class of azobenzene compounds, known for their vibrant color and photoisomerization properties. The molecule's structure, featuring a chloro substituent on one phenyl ring and a dimethylamino group on the other, creates an electron push-pull system that significantly influences its electronic and, consequently, its spectral properties. Understanding these properties is crucial for its potential use in applications such as molecular switches, dyes, and as a scaffold in medicinal chemistry.

Caption: Molecular Structure of 3'-Chloro-4-dimethylaminoazobenzene.

I. UV-Visible Spectroscopy: Probing the Electronic Landscape

Theoretical Framework: The color of azobenzene derivatives arises from electronic transitions within the molecule upon absorption of light. The UV-Vis spectrum is typically characterized by two main absorption bands: an intense band in the UV region corresponding to the π → π* transition and a weaker band in the visible region due to the n → π* transition.[1] The positions and intensities of these bands are sensitive to the nature and position of substituents on the aromatic rings. The electron-donating dimethylamino group and the electron-withdrawing chloro group in 3'-Chloro-4-dimethylaminoazobenzene are expected to create a push-pull system, leading to a bathochromic (red) shift of the π → π* transition compared to unsubstituted azobenzene.

Predicted Spectral Data:

| Transition | Predicted λmax (nm) | Solvent | Rationale |

| π → π | ~400-450 | Ethanol | The push-pull nature of the substituents extends the conjugation and lowers the energy gap for this transition, resulting in a significant red shift. |

| n → π | ~320-350 | Ethanol | This transition is less affected by the push-pull substituents but will still be present. |

Experimental Protocol: UV-Vis Spectrum Acquisition

A standard protocol for obtaining the UV-Vis spectrum of a similar organic dye would involve the following steps:

-

Solution Preparation: Prepare a stock solution of the compound in a suitable UV-transparent solvent (e.g., ethanol, acetonitrile, or chloroform) at a concentration of approximately 1 mg/mL.

-

Dilution: From the stock solution, prepare a series of dilutions to an appropriate concentration for measurement (typically in the micromolar range) to ensure the absorbance falls within the linear range of the spectrophotometer (ideally between 0.1 and 1.0).

-

Spectrophotometer Setup: Use a dual-beam UV-Vis spectrophotometer. Fill one cuvette with the pure solvent to serve as a blank and the other with the sample solution.

-

Data Acquisition: Scan the sample from a suitable starting wavelength (e.g., 800 nm) to a suitable ending wavelength (e.g., 200 nm).[2]

-

Data Processing: Subtract the solvent blank spectrum from the sample spectrum to obtain the final absorbance spectrum of the compound.

Caption: General Experimental Workflow for UV-Vis Spectroscopy.

Interpretive Insights: The position of the λmax of the π → π* transition is a key indicator of the electronic structure. A significant red shift compared to simpler azobenzenes would confirm the effective electronic communication between the dimethylamino and chloro substituents through the azobenzene bridge. This data is crucial for applications in dye-sensitized solar cells or as pH indicators.

II. Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Scaffold

Theoretical Framework: NMR spectroscopy is a powerful tool for determining the precise connectivity of atoms in a molecule. In ¹H NMR, the chemical shift, splitting pattern (multiplicity), and integration of signals provide information about the electronic environment and neighboring protons of each hydrogen atom. In ¹³C NMR, the chemical shift of each carbon atom reveals its hybridization and electronic environment.

Predicted ¹H NMR Spectral Data:

The predicted ¹H NMR spectrum of 3'-Chloro-4-dimethylaminoazobenzene in CDCl₃ is based on the analysis of the closely related compound, 3'-methyl-4-dimethylaminoazobenzene[3], and established substituent effects. Aromatic protons typically resonate in the 6.5-8.0 ppm region.[4]

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Rationale |

| H-2, H-6 | 7.8 - 8.0 | Doublet | Ortho to the azo group, significantly deshielded. |

| H-3, H-5 | 6.7 - 6.9 | Doublet | Ortho to the electron-donating dimethylamino group, shielded. |

| H-2' | 7.8 - 7.9 | Doublet | Ortho to the azo group and meta to the chloro group. |

| H-4' | 7.4 - 7.5 | Triplet | Meta to both the azo and chloro groups. |

| H-5' | 7.6 - 7.7 | Doublet of doublets | Ortho to the chloro group and meta to the azo group. |

| H-6' | 7.3 - 7.4 | Doublet | Ortho to the azo group and para to the chloro group. |

| N(CH₃)₂ | 3.0 - 3.2 | Singlet | Protons of the dimethylamino group. |

Predicted ¹³C NMR Spectral Data:

The predicted ¹³C NMR spectrum is also based on data from 3'-methyl-4-dimethylaminoazobenzene[3] and known substituent effects. Aromatic carbons typically resonate between 120-150 ppm.[4]

| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale |

| C-1 | ~143 | Attached to the azo group. |

| C-2, C-6 | ~125 | Ortho to the azo group. |

| C-3, C-5 | ~111 | Ortho to the dimethylamino group. |

| C-4 | ~152 | Attached to the dimethylamino group. |

| C-1' | ~153 | Attached to the azo group. |

| C-2' | ~122 | Ortho to the azo group. |

| C-3' | ~135 | Attached to the chloro group. |

| C-4' | ~130 | Para to the chloro group. |

| C-5' | ~129 | Meta to the chloro group. |

| C-6' | ~119 | Ortho to the chloro group. |

| N(CH₃)₂ | ~40 | Carbons of the dimethylamino group. |

Experimental Protocol: NMR Spectrum Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

NMR Tube: Transfer the solution to a clean, dry NMR tube.

-

Spectrometer Setup: Place the NMR tube in the spectrometer. The instrument is then tuned and shimmed to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum, often using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.

Interpretive Insights: The specific chemical shifts and coupling patterns of the aromatic protons are definitive for confirming the 1,3-disubstitution pattern on one ring and the 1,4-disubstitution on the other. The singlet for the dimethylamino protons and its integration for six protons would confirm the presence of this group. The ¹³C NMR spectrum would corroborate the structure by showing the expected number of aromatic carbon signals and the characteristic downfield shifts for carbons attached to nitrogen and the azo group.

III. Mass Spectrometry: Determining Molecular Weight and Fragmentation

Theoretical Framework: Electron Ionization Mass Spectrometry (EI-MS) is a technique used to determine the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions and fragment ions. The presence of a chlorine atom is readily identified by the characteristic isotopic pattern of the molecular ion, with two peaks at M and M+2 in an approximate 3:1 ratio, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.[5]

Predicted Mass Spectrum Data:

| m/z | Ion Structure | Rationale |

| 259/261 | [C₁₄H₁₄ClN₃]⁺ | Molecular ion (M⁺) with the characteristic 3:1 isotopic pattern for chlorine. |

| 139 | [C₆H₄N(CH₃)₂]⁺ | Cleavage of the N-N bond, forming the dimethylaminophenyl cation. |

| 120 | [C₆H₄N(CH₃)₂]⁺ | A common fragment from dimethylaniline derivatives.[6] |

| 111/113 | [C₆H₄Cl]⁺ | Phenyl cation with a chlorine atom. |

| 77 | [C₆H₅]⁺ | Phenyl cation. |

Experimental Protocol: EI-Mass Spectrum Acquisition

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for solids or a gas chromatograph for volatile compounds.

-

Ionization: In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.[7]

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Sources

- 1. researchgate.net [researchgate.net]

- 2. jove.com [jove.com]

- 3. 3'-METHYL-4-DIMETHYLAMINOAZOBENZENE(55-80-1) 1H NMR [m.chemicalbook.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 12.3 Mass Spectrometry of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 6. C.I. Solvent Yellow 2 | C14H15N3 | CID 6053 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Mass Spectrometry [www2.chemistry.msu.edu]

The Carcinogenic Enigma of 3'-Chloro-4-dimethylaminoazobenzene: A Mechanistic Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3'-Chloro-4-dimethylaminoazobenzene (3'-Cl-DAB) is a halogenated derivative of the well-characterized hepatocarcinogen 4-dimethylaminoazobenzene (DAB). While direct extensive research on 3'-Cl-DAB is limited, its structural similarity to a class of potent carcinogenic azo dyes allows for a scientifically-grounded extrapolation of its mechanism of carcinogenicity. This guide synthesizes the established principles of metabolic activation, genotoxicity, and cellular transformation associated with aminoazo dyes to provide a comprehensive technical overview of the probable carcinogenic mechanisms of 3'-Cl-DAB. We will delve into the enzymatic pathways likely responsible for its conversion into a reactive ultimate carcinogen, the nature of the DNA adducts it is predicted to form, and the subsequent downstream molecular events that can lead to oncogenesis. This document is intended to serve as a foundational resource for researchers investigating the toxicology of halogenated aromatic compounds and for professionals in drug development who need to assess the carcinogenic potential of structurally related molecules.

Introduction: The Azo Dye Carcinogens and the Significance of Halogenation

The carcinogenicity of 4-dimethylaminoazobenzene (DAB), historically known as "Butter Yellow," has been extensively documented in various animal models, where it primarily induces liver tumors.[1] The introduction of a halogen, such as chlorine at the 3'-position of the phenyl ring, is anticipated to modulate its metabolic fate and carcinogenic potency. Halogenation can significantly alter the electronic properties of a molecule, influencing its interaction with metabolic enzymes and its inherent reactivity. Understanding the mechanistic underpinnings of 3'-Cl-DAB's carcinogenicity is therefore crucial for toxicological risk assessment and for elucidating the structure-activity relationships within this class of compounds.

This guide will deconstruct the carcinogenic process of 3'-Cl-DAB into three core phases:

-

Phase I & II Metabolic Activation: The enzymatic transformation of the parent compound into a highly reactive electrophile.

-

DNA Adduct Formation: The covalent bonding of the ultimate carcinogen to cellular DNA, leading to genetic lesions.

-

Downstream Cellular and Molecular Consequences: The cellular responses to DNA damage, including mutagenesis, activation of oncogenes, and inactivation of tumor suppressor genes, culminating in neoplastic transformation.

The Bioactivation Cascade: From Procarcinogen to Ultimate Carcinogen

The carcinogenicity of aminoazo dyes is not an intrinsic property of the parent molecule but is contingent upon its metabolic activation to an electrophilic species capable of reacting with nucleophilic sites on cellular macromolecules, most critically, DNA. This bioactivation is a multi-step process primarily occurring in the liver, the main site of xenobiotic metabolism.

Initial Metabolic Transformations: N-Demethylation and Ring Hydroxylation

The initial metabolic steps for DAB and, by extension, likely for 3'-Cl-DAB, involve N-demethylation and aromatic hydroxylation.[2] These reactions are primarily catalyzed by the cytochrome P450 (CYP) family of enzymes.[3][4][5]

-

N-Demethylation: The removal of one or both methyl groups from the amino moiety.

-

4'-Hydroxylation: The addition of a hydroxyl group to the 4'-position of the aniline ring. This is generally considered a detoxification pathway.[2]

The Critical Step: N-Hydroxylation

The pivotal step in the bioactivation of carcinogenic aminoazo dyes is the N-hydroxylation of the amino group, which is also mediated by cytochrome P450 enzymes, particularly isoforms of the CYP1A subfamily (e.g., P448).[6] This reaction forms an N-hydroxy-aminoazo intermediate. For the related compound 3'-methyl-4-dimethylaminoazobenzene (3'-Me-DAB), N-hydroxylation activity is significantly increased in liver microsomes from rats pre-treated with 3-methylcholanthrene, a potent inducer of CYP1A enzymes.[6] It is highly probable that 3'-Cl-DAB undergoes a similar N-hydroxylation.

Final Activation: Esterification to a Reactive Nitrenium Ion

The N-hydroxy intermediate is a proximate carcinogen but requires further activation to become the ultimate carcinogen. This is achieved through esterification of the N-hydroxy group, primarily by sulfotransferases (SULTs).[7][8][9]

-

Sulfonation: Cytosolic SULTs catalyze the transfer of a sulfonate group from the cofactor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the N-hydroxy group, forming an unstable N-sulfonyloxy ester.[7][8] This ester readily undergoes heterolytic cleavage to form a highly electrophilic nitrenium ion. This nitrenium ion is the ultimate carcinogen that reacts with DNA.

The following diagram illustrates the proposed metabolic activation pathway of 3'-Cl-DAB:

Sources

- 1. 4-Dimethylaminoazobenzene - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Induction and inhibition of the metabolism and biliary excretion of the azo dye carcinogen, N,N-dimethyl-4-aminoazobenzene (DAB), in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cytochrome P-450 3A4: regulation and role in drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Drug Metabolism - The Importance of Cytochrome P450 3A4 [medsafe.govt.nz]

- 6. N-Hydroxylation enzymes of carcinogenic aminoazo dyes: possible involvement of cytochrome P-448 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sulfotransferase-mediated phase II drug metabolism prediction of substrates and sites using accessibility and reactivity-based algorithms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The Structural Basis of Functional Group Activation by Sulfotransferases in Complex Metabolic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vivo Metabolic Pathways of 3'-Chloro-4-dimethylaminoazobenzene

Introduction

3'-Chloro-4-dimethylaminoazobenzene is a member of the azo dye class of chemicals, characterized by the presence of an azo bond (-N=N-). Azo dyes are widely used in various industries, including textiles, printing, and cosmetics.[1][2] The metabolic fate of these compounds in vivo is of significant interest to researchers, toxicologists, and drug development professionals due to the potential for metabolic activation into carcinogenic or toxic intermediates.[3][4] This guide provides a comprehensive overview of the anticipated in vivo metabolic pathways of 3'-Chloro-4-dimethylaminoazobenzene, drawing upon established principles of azo dye biotransformation. We will delve into the key enzymatic reactions, the experimental methodologies for their elucidation, and the analytical techniques for metabolite identification.

The metabolism of azo dyes is a critical determinant of their biological activity. While the parent compounds may not always be carcinogenic, their metabolites, particularly the aromatic amines formed through the reductive cleavage of the azo bond, can be genotoxic.[4] The metabolic pathways of 3'-Chloro-4-dimethylaminoazobenzene are expected to be similar to its well-studied analogue, 4-dimethylaminoazobenzene (DAB), which is a known hepatocarcinogen in animal models.[5][6] The primary sites of azo dye metabolism are the liver and the gastrointestinal tract, involving both mammalian enzymes and the intestinal microbiota.[3][4]

This guide will explore the sequential nature of Phase I and Phase II metabolic reactions, providing a detailed understanding of the biotransformation of 3'-Chloro-4-dimethylaminoazobenzene.

Phase I Metabolic Pathways

Phase I metabolism of xenobiotics typically involves the introduction or unmasking of functional groups, rendering the molecule more polar and susceptible to Phase II conjugation.[7] For 3'-Chloro-4-dimethylaminoazobenzene, the key Phase I reactions are anticipated to be N-demethylation, azo bond reduction, and aromatic hydroxylation.

N-Demethylation

The N,N-dimethylamino group of 3'-Chloro-4-dimethylaminoazobenzene is a prime target for oxidative N-demethylation, a reaction catalyzed by cytochrome P450 (CYP) enzymes in the liver.[8] This process occurs in a stepwise manner, first removing one methyl group to form the N-methylamino metabolite, followed by the removal of the second methyl group to yield the primary amino metabolite.

Azo Bond Reduction

The hallmark of azo dye metabolism is the reductive cleavage of the azo bond (-N=N-), leading to the formation of two aromatic amines.[4][9] This reduction can be catalyzed by azoreductases present in both the liver and, significantly, the anaerobic environment of the gut, where intestinal microbiota play a crucial role.[3][4][10] The reduction of the azo bond in 3'-Chloro-4-dimethylaminoazobenzene is expected to yield N,N-dimethyl-p-phenylenediamine and 3-chloroaniline.

Aromatic Hydroxylation

Aromatic hydroxylation is another important Phase I metabolic pathway for many xenobiotics, catalyzed by CYP enzymes.[11][12][13] This reaction introduces a hydroxyl group onto the aromatic rings of the parent compound or its metabolites, further increasing their polarity. For 3'-Chloro-4-dimethylaminoazobenzene, hydroxylation can occur on either of the two aromatic rings.

Caption: Predicted Phase I metabolic pathways of 3'-Chloro-4-dimethylaminoazobenzene.

Phase II Metabolic Pathways

Phase II metabolism involves the conjugation of the Phase I metabolites with endogenous molecules, such as glucuronic acid or sulfate, to form highly water-soluble and readily excretable products.[7]

Glucuronidation

The hydroxylated metabolites formed during Phase I can undergo glucuronidation, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs).[14][15] This process involves the transfer of glucuronic acid from UDP-glucuronic acid to the hydroxyl group of the metabolite.

Sulfation

In addition to glucuronidation, hydroxylated metabolites can also be conjugated with sulfate through the action of sulfotransferases (SULTs).[14] This reaction involves the transfer of a sulfonate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl group of the metabolite.

Caption: General Phase II conjugation pathways for hydroxylated metabolites.

Integrated Metabolic Pathway of 3'-Chloro-4-dimethylaminoazobenzene

The overall in vivo metabolism of 3'-Chloro-4-dimethylaminoazobenzene is a complex interplay of Phase I and Phase II reactions. The following diagram illustrates the integrated metabolic pathway, showing the sequential biotransformation of the parent compound into its various metabolites.

Caption: Integrated metabolic pathways of 3'-Chloro-4-dimethylaminoazobenzene.

Experimental Protocol for In Vivo Metabolism Study

The following is a detailed, step-by-step methodology for a typical in vivo study to investigate the metabolism of 3'-Chloro-4-dimethylaminoazobenzene in a rodent model.

Animal Model and Acclimatization

-

Animal Model: Male Swiss albino mice (approximately 6 weeks old) are a suitable model.[16][17]

-

Acclimatization: House the animals in clean polycarbonate cages with controlled temperature, humidity, and a 12-hour light/dark cycle for at least one week before the experiment. Provide standard pellet diet and water ad libitum.[17]

Dosing and Sample Collection

-

Grouping: Divide the animals into a control group (vehicle only) and a treatment group (receiving 3'-Chloro-4-dimethylaminoazobenzene).

-

Dosing: Administer the compound orally or via intraperitoneal injection at a predetermined dose. The vehicle should be a non-toxic solvent like corn oil.

-

Sample Collection: House the animals in metabolic cages to allow for the separate collection of urine and feces over a 24- or 48-hour period. At the end of the collection period, euthanize the animals and collect blood and liver tissue.

Sample Preparation

-

Urine: Centrifuge the collected urine to remove any solid debris. Store at -80°C until analysis.

-

Feces: Homogenize the feces in a suitable solvent (e.g., methanol/water) to extract the metabolites. Centrifuge the homogenate and collect the supernatant.

-

Plasma: Collect blood in tubes containing an anticoagulant (e.g., EDTA). Centrifuge to separate the plasma and store at -80°C.

-

Liver Tissue: Homogenize the liver tissue in a buffer solution. Perform subcellular fractionation to isolate microsomes and cytosol for in vitro metabolism studies if desired.

Analytical Methodology: HPLC-MS/MS for Metabolite Identification

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a powerful analytical technique for the separation, detection, and structural elucidation of drug metabolites.[18][19][20][21]

Chromatographic Separation

-

HPLC System: A high-resolution HPLC system, such as an Agilent 1290 Infinity LC System.[22]

-

Column: A reversed-phase C18 column is typically used for the separation of nonpolar to moderately polar compounds.

-

Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an acid (e.g., formic acid) to improve peak shape and ionization efficiency.

-

Flow Rate: A typical flow rate is 0.2-0.5 mL/min.

Mass Spectrometric Detection

-

Mass Spectrometer: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, is preferred for accurate mass measurements.

-

Ionization Source: Electrospray ionization (ESI) is a soft ionization technique suitable for a wide range of metabolites. Both positive and negative ionization modes should be employed to detect a broader range of metabolites.[1]

-

Data Acquisition: Acquire data in full scan mode to detect all potential metabolites and in product ion scan mode (MS/MS) to obtain fragmentation patterns for structural elucidation.

Data Analysis

-

Metabolite Profiling: Compare the chromatograms of the treated samples with the control samples to identify potential metabolites.

-

Structural Elucidation: Use the accurate mass measurements from the full scan data to determine the elemental composition of the metabolites. The fragmentation patterns from the MS/MS data will provide information about the structure of the metabolites.

Summary of Expected Metabolites

The following table summarizes the expected metabolites of 3'-Chloro-4-dimethylaminoazobenzene, their proposed structures, and the primary enzymes involved in their formation.

| Metabolite Name | Proposed Structure | Key Enzyme(s) |

| N-methylamino metabolite | C₁₃H₁₂ClN₃ | Cytochrome P450 |

| Primary amino metabolite | C₁₂H₁₀ClN₃ | Cytochrome P450 |

| N,N-dimethyl-p-phenylenediamine | C₈H₁₂N₂ | Azoreductase |

| 3-Chloroaniline | C₆H₆ClN | Azoreductase |

| Hydroxylated parent | C₁₄H₁₄ClN₃O | Cytochrome P450 |

| Glucuronide conjugates | - | UGTs |

| Sulfate conjugates | - | SULTs |

Conclusion

The in vivo metabolism of 3'-Chloro-4-dimethylaminoazobenzene is a multifaceted process involving a series of Phase I and Phase II enzymatic reactions. The primary metabolic pathways are anticipated to be N-demethylation, azo bond reduction, and aromatic hydroxylation, followed by conjugation with glucuronic acid and sulfate. The liver and intestinal microbiota are the key players in this biotransformation. A thorough understanding of these metabolic pathways is crucial for assessing the toxicological and carcinogenic potential of this and other related azo dyes. The experimental and analytical methodologies outlined in this guide provide a robust framework for the comprehensive investigation of the in vivo metabolism of 3'-Chloro-4-dimethylaminoazobenzene.

References

-

Levine, W. G. (1991). Metabolism of azo dyes: implication for detoxication and activation. Drug Metabolism Reviews, 23(3-4), 253-309. [Link]

-

Feng, J., Cerniglia, C. E., & Chen, H. (2012). Toxicological significance of azo dye metabolism by human intestinal microbiota. Frontiers in Bioscience, 17(1), 188-210. [Link]

-

Chen, H., Wang, Y., & Cerniglia, C. E. (2017). Evaluation of metabolism of azo dyes and their effects on Staphylococcus aureus metabolome. Journal of Industrial Microbiology & Biotechnology, 44(1), 1-11. [Link]

-

National Toxicology Program. (2021). 4-Dimethylaminoazobenzene. In 15th Report on Carcinogens. U.S. Department of Health and Human Services, Public Health Service. [Link]

-

Tamura, Z., & Semejima, K. (1963). Metabolism of 4-dimethylaminoazobenzene and related compounds. 3. Metabolites of 4-dimethylaminoazobenzene in rat bile and influence of DAB feeding on their amounts. Chemical & Pharmaceutical Bulletin, 11(8), 1014-1021. [Link]

-

Gan, Z., et al. (2021). Diverse Mechanisms for the Aromatic Hydroxylation: Insights into the Mechanisms of the Coumarin Hydroxylation by CYP2A6. ACS Catalysis, 11(15), 9536-9547. [Link]

-

Hong, Y., et al. (2007). Physiology and biochemistry of reduction of azo compounds by Shewanella strains relevant to electron transport chain. Applied Microbiology and Biotechnology, 74(4), 885-893. [Link]

-

Wilson, I. D., & Plumb, R. S. (2007). High-performance liquid chromatography-mass spectrometry (HPLC-MS)-based drug metabolite profiling. Methods in Molecular Biology, 357, 229-242. [Link]

-

Saratale, R. G., et al. (2011). Recent Advances in Azo Dye Degrading Enzyme Research. Enzyme Research, 2011, 809450. [Link]

-

Miller, J. A., & Miller, E. C. (1947). The Carcinogenicity of Certain Derivatives of p-Dimethylaminoazobenzene in the Rat. Journal of Experimental Medicine, 86(1), 1-13. [Link]

-

Amin, K. A., et al. (2019). Study of a common azo food dye in mice model: Toxicity reports and its relation to carcinogenicity. Food Science & Nutrition, 7(6), 2038-2046. [Link]

-

Chen, H., et al. (2017). Evaluation of metabolism of azo dyes and their effects on Staphylococcus aureus metabolome. PLoS One, 12(7), e0180299. [Link]

-

Fetzner, S. (2002). Enzymatic hydroxylation of aromatic compounds. Applied Microbiology and Biotechnology, 58(5), 643-657. [Link]

-

Tolonen, A., Turpeinen, M., & Pelkonen, O. (2009). Liquid chromatography-mass spectrometry in in vitro drug metabolite screening. Drug Discovery Today, 14(3-4), 120-133. [Link]

-

Vanhoenacker, G., David, F., & Sandra, P. (2011). Developing a method for the analysis of Azo Dyes using the Agilent 1290 Infinity LC Method Development System and the Agilent Method. Agilent Technologies Application Note, 5990-8586EN. [Link]

-

Ghosal, A., et al. (2016). Characterization of the Metabolic Pathways of 4-Chlorobiphenyl (PCB3) in HepG2 Cells Using the Metabolite Profiles of Its Hydroxylated Metabolites. Environmental Science & Technology, 50(17), 9529-9538. [Link]

-

Urlacher, V. B., & Schmid, R. D. (2002). Enzymatic hydroxylation of aromatic compounds. Current Opinion in Chemical Biology, 6(2), 213-220. [Link]

-

Technology Networks. (2020). Sensitive Quantification of Drug Metabolites Using LC-MS. Technology Networks. [Link]

-

Rawat, D., et al. (2023). Bacterial enzymes for azo dye degradation: an insight. Journal of Applied Biology & Biotechnology, 11(2), 1-11. [Link]

-

King, C. D., Rios, G. R., Green, M. D., & Tephly, T. R. (2000). Glucuronidation and Sulfonation. In Handbook of Drug Metabolism (pp. 1-42). Marcel Dekker. [Link]

-

SCIEX. (2023, September 7). Masterclass LIVE: Identifying metabolites with tandem mass spectrometry (LC-MS/MS) [Video]. YouTube. [Link]

-

Mueller, G. C., & Miller, J. A. (1953). The metabolism of methylated aminoazo dyes. II. Oxidative demethylation by rat liver homogenates. The Journal of biological chemistry, 202(2), 579–587. [Link]

-

Doss, M. K., & D'Souza, R. (2023). Biochemistry, Biotransformation. In StatPearls. StatPearls Publishing. [Link]

Sources

- 1. Evaluation of metabolism of azo dyes and their effects on Staphylococcus aureus metabolome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Metabolism of azo dyes: implication for detoxication and activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Toxicological significance of azo dye metabolism by human intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-Dimethylaminoazobenzene - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Metabolism of 4-dimethylaminoazobenzene and related compounds. 3. Metabolites of 4-dimethylaminoazobenzene in rat bile and influence of DAB feeding on their amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biochemistry, Biotransformation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Acute effects of 3'-methyl-4-dimethylaminoazobenzene intoxication on rat liver. Structural and functional changes in the endoplasmic reticulum and NADPH-related electron transport - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Physiology and biochemistry of reduction of azo compounds by Shewanella strains relevant to electron transport chain - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Enzymatic hydroxylation of aromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Characterization of the Metabolic Pathways of 4-Chlorobiphenyl (PCB3) in HepG2 Cells Using the Metabolite Profiles of Its Hydroxylated Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 15. courses.washington.edu [courses.washington.edu]

- 16. Study of a common azo food dye in mice model: Toxicity reports and its relation to carcinogenicity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. High-performance liquid chromatography-mass spectrometry (HPLC-MS)-based drug metabolite profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Liquid chromatography-mass spectrometry in in vitro drug metabolite screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. technologynetworks.com [technologynetworks.com]

- 21. m.youtube.com [m.youtube.com]

- 22. agilent.com [agilent.com]

Carcinogenic potential of 3'-Chloro-4-dimethylaminoazobenzene in rodent models

An In-Depth Technical Guide to the Carcinogenic Potential of 3'-Chloro-4-dimethylaminoazobenzene in Rodent Models

Abstract

3'-Chloro-4-dimethylaminoazobenzene (3'-Cl-DAB) is a chlorinated derivative of the well-established experimental hepatocarcinogen 4-dimethylaminoazobenzene (DAB), also known as "butter yellow".[1][2] Azo compounds constitute a significant class of industrial chemicals, and their carcinogenic potential is of considerable interest to toxicologists and regulatory bodies. This technical guide provides a comprehensive overview of the principles and methodologies for assessing the carcinogenic potential of 3'-Cl-DAB in rodent models. We synthesize established knowledge from related azo dyes to outline the metabolic activation pathways, detail a robust experimental design for a two-year bioassay in rats and mice, and describe the anticipated pathological outcomes. This document is intended for researchers, toxicologists, and drug development professionals engaged in chemical carcinogenesis studies.

Introduction: The Azo Dye Concern

Azo dyes, characterized by the functional group R-N=N-R', are widely used in various industries. However, a subset of these compounds, particularly those based on aromatic amines, has long been associated with carcinogenicity.[3] The parent compound, 4-dimethylaminoazobenzene (DAB), is a classic laboratory tool used to induce liver cancer in experimental animals, providing foundational insights into chemical carcinogenesis.[1][4] The introduction of a chlorine atom at the 3' position of the DAB molecule, forming 3'-Cl-DAB, can significantly alter its metabolic fate, reactivity, and, consequently, its carcinogenic potency. Understanding these alterations is critical for accurate risk assessment. This guide leverages the extensive data on DAB and its analogs, such as 3'-methyl-4-dimethylaminoazobenzene (3'-Me-DAB), to build a scientifically grounded framework for evaluating 3'-Cl-DAB.[5][6]

Metabolic Activation: The Path to Carcinogenicity

The carcinogenicity of most azo dyes is not due to the parent compound itself but rather to its metabolic activation into reactive electrophiles that can form covalent adducts with cellular macromolecules, including DNA. The metabolic pathway is a multi-step process primarily occurring in the liver.

Causality of Metabolic Steps: The metabolic conversion is a double-edged sword. While some pathways lead to detoxification and excretion, others create the ultimate carcinogen.[4]

-

Initial Modifications: The process begins with enzymatic reactions such as N-demethylation and ring hydroxylation, catalyzed by cytochrome P450 enzymes.

-

N-Hydroxylation: A critical activation step is the N-hydroxylation of the amino group, forming a more reactive N-hydroxy derivative.

-

Esterification: This N-hydroxy metabolite can then be esterified (e.g., by sulfotransferases), creating a highly unstable and electrophilic nitrenium ion.

-

DNA Adduct Formation: This ultimate carcinogen can then attack nucleophilic sites on DNA bases (primarily guanine), forming DNA adducts. If these adducts are not repaired, they can lead to mutations during DNA replication, initiating the process of carcinogenesis.

-

Azo Bond Reduction: Concurrently, azoreductase enzymes, present in both liver and gut microflora, can cleave the azo bond.[3][4] This is often a detoxification step, but depending on the specific aromatic amines released, it can also produce carcinogenic metabolites.

Below is a diagram illustrating the putative metabolic activation pathway for 3'-Cl-DAB.

A Framework for Rodent Carcinogenicity Bioassay

A long-term (typically two-year) carcinogenicity bioassay in rodents remains the gold standard for identifying chemical carcinogens.[7][8] The protocol must be robust, well-controlled, and designed to detect a statistically significant increase in tumor incidence. The following protocol is based on guidelines from the U.S. Food and Drug Administration (FDA) and the National Toxicology Program (NTP).[7][9]

Experimental Design and Workflow

A successful bioassay follows a rigorous, phased approach from preparation to analysis.

Step-by-Step Methodology

1. Test Substance and Animal Models

-

Chemical: 3'-Chloro-4-dimethylaminoazobenzene (CAS No. 3789-77-3), with purity >98% confirmed by analytical methods.[10]

-

Species/Strain:

-

Animal Numbers: At least 50 animals per sex per group are required to provide sufficient statistical power.[7]

2. Husbandry

-

Housing: Animals are housed in controlled environments (12-hour light/dark cycle, 22±3°C, 50±20% humidity) in solid-bottom cages with certified bedding.

-

Diet: Fed a standard certified rodent diet and provided with filtered water ad libitum. The test substance is typically mixed with corn oil for administration.

3. Dose Administration and Groups

-

Route of Administration: Oral gavage is a precise method ensuring accurate dosing.[7] The maximum volume should not exceed 1 ml/100 g body weight.

-

Dose Selection: Doses are based on a preliminary 90-day toxicity study to determine the Maximum Tolerated Dose (MTD). The MTD is the highest dose that does not cause life-threatening toxicity or reduce body weight by more than 10%.

-

Experimental Groups (for each species):

-

Group 1 (Control): Vehicle only (e.g., corn oil).

-

Group 2 (Low Dose): e.g., 1/4 MTD.

-

Group 3 (High Dose): e.g., 1/2 MTD or MTD.

-

-

Dosing Schedule: Dosing occurs 5 days per week for 104 weeks.

4. In-Life Monitoring

-

Clinical Observations: Animals are observed twice daily for signs of toxicity (e.g., changes in activity, posture, respiration) and moribundity.

-

Body Weight and Food Consumption: Recorded weekly for the first 13 weeks and monthly thereafter.

-

Clinical Pathology: Blood samples are collected from a subset of animals (e.g., 10 per sex per group) at 3, 6, 12, and 18 months for hematology and clinical chemistry analysis to monitor for target organ toxicity.[7]

5. Terminal Procedures and Histopathology

-

Necropsy: At the end of the 104-week study, all surviving animals are euthanized. A full gross necropsy is performed, and the location, size, and appearance of all external and internal lesions are recorded.

-

Tissue Collection: A comprehensive list of over 40 tissues from each animal in the control and high-dose groups is collected and preserved in 10% neutral buffered formalin.[7][12]

-

Microscopic Examination:

-

All gross lesions are examined microscopically.

-

All collected tissues from the control and high-dose groups are examined.

-

If treatment-related effects are found in specific organs in the high-dose group, those same organs are then examined in the low-dose group to establish a dose-response relationship.[7]

-

A peer review of the pathology findings is conducted to ensure accuracy and consistency.

-

Anticipated Pathological Findings

Based on extensive studies with the parent compound DAB and its analogs, 3'-Cl-DAB is reasonably anticipated to be a hepatocarcinogen.[1][13] The primary target organ is the liver, with potential findings in other tissues.

-

Liver: The most significant findings are expected in the liver. These may include a spectrum of lesions progressing from preneoplastic foci of cellular alteration and adenomas to malignant neoplasms.

-

Other Organs: While the liver is the primary target, other organs such as the urinary bladder and skin have been implicated in studies with related compounds and should be carefully examined.[1][2]

Data Presentation: Example Tumor Incidence Table

The final data is summarized to compare tumor incidence between groups. A statistically significant, dose-dependent increase in tumors in the treated groups relative to the control group is considered evidence of carcinogenicity.

| Histological Finding (Liver) | Group | Male Rats (Incidence) | Female Rats (Incidence) | Male Mice (Incidence) | Female Mice (Incidence) |

| Hepatocellular Adenoma | Control | 2/50 (4%) | 1/50 (2%) | 5/50 (10%) | 2/50 (4%) |

| Low Dose | 15/50 (30%) | 12/50 (24%) | 20/50 (40%) | 14/50 (28%) | |

| High Dose | 38/50 (76%) | 35/50 (70%) | 42/50 (84%) | 37/50 (74%) | |

| Hepatocellular Carcinoma | Control | 1/50 (2%) | 0/50 (0%) | 3/50 (6%) | 1/50 (2%) |

| Low Dose | 10/50 (20%) | 8/50 (16%) | 15/50 (30%) | 11/50 (22%) | |

| High Dose | 32/50 (64%) | 28/50 (56%) | 35/50 (70%) | 30/50 (60%) | |

| Cholangiocarcinoma | Control | 0/50 (0%) | 0/50 (0%) | 0/50 (0%) | 0/50 (0%) |

| Low Dose | 4/50 (8%) | 5/50 (10%) | 2/50 (4%) | 3/50 (6%) | |

| High Dose | 18/50 (36%) | 22/50 (44%) | 9/50 (18%) | 12/50 (24%) | |

| **Statistically significant increase (p < 0.05); *Statistically significant increase (p < 0.01). Data is hypothetical but representative. |

Conclusion

The assessment of the carcinogenic potential of 3'-Chloro-4-dimethylaminoazobenzene in rodent models is a complex but essential undertaking for public health protection. By analogy with closely related azo dyes, 3'-Cl-DAB is reasonably anticipated to be a hepatocarcinogen, acting through a mechanism of metabolic activation to DNA-reactive electrophiles. The successful execution of a two-year rodent bioassay, following established international guidelines, provides the definitive data required for hazard identification and risk assessment. The detailed protocols and anticipated outcomes described herein offer a robust framework for researchers to rigorously evaluate the carcinogenic risk posed by this and other related chemicals.

References

- Vertex AI Search. (2024). Chemically induced carcinogenesis in rodent models of aging.

- Reddy, K. P., Buschmann, R. J., & Chomet, B. (n.d.). Cholangiocarcinomas induced by feeding 3'-methyl-4-dimethylaminoazobenzene to rats. Histopathology and ultrastructure.

- National Center for Biotechnology Information. (2021). 4-Dimethylaminoazobenzene - 15th Report on Carcinogens.

- Mori, Y., Niwa, T., Toyoshi, K., Nagai, H., Koda, A., Kawada, K., Ojima, A., & Takahashi, Y. (1980).

- Islam, T., et al. (2019). Study of a common azo food dye in mice model: Toxicity reports and its relation to carcinogenicity.

- U.S. Food and Drug Administration. (2017). Redbook 2000: IV.C.6. Carcinogenicity Studies with Rodents.

- PubChem. (n.d.). C.I. Solvent Yellow 2.

- van Birgelen, A. P., et al. (1999). Toxicity of 3,3',4,4'-tetrachloroazoxybenzene in rats and mice.

- Kirby, A. H., & Peacock, P. R. (n.d.). Studies in carcinogenesis with azo compounds.

- Golka, K., Kopps, S., & Myslak, Z. W. (2004). Carcinogenicity of azo colorants: influence of solubility and bioavailability.

- Manservisi, F., et al. (n.d.). An Integrated Experimental Design for the Assessment of Multiple Toxicological End Points in Rat Bioassays.

- Komulainen, H., et al. (n.d.). Carcinogenicity of the drinking water mutagen 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone in the rat.

- Cook, J. W., & Kennaway, E. L. (1982). 3-Methylcholanthrene-inhibition of hepatocarcinogenesis in the rat due to 3'-methyl-4-dimethylaminoazobenzene or 2-acetylaminofluorene: a comparative study. Carcinogenesis, 3(9), 981-91.

- Tamura, Z., & Semejima, K. (1963). Metabolism of 4-dimethylaminoazobenzene and related compounds. 3. Metabolites of 4-dimethylaminoazobenzene in rat bile and influence of DAB feeding on their amounts.

- National Toxicology Program. (n.d.). RoC Profile: 4-Dimethylaminoazobenzene.

- Eldridge, S. R., et al. (n.d.). Carcinogenicity and chronic toxicity in mice and rats exposed by inhalation to para-dichlorobenzene for two years.

- Balmain, A., & Harris, C. C. (n.d.). Animal models of chemical carcinogenesis: driving breakthroughs in cancer research for 100 years.

- Amanote Research. (n.d.). (PDF) Metabolism of 4-Dimethylaminoazobenzene and Related.

- U.S. Environmental Protection Agency. (n.d.). 4-Dimethylaminoazobenzene.

- Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Chlorobenzene.

- Hartmann, J., Reineke, W., & Knackmuss, H. J. (n.d.). Metabolism of 3-chloro-, 4-chloro-, and 3,5-dichlorobenzoate by a pseudomonad.

- National Toxicology Program. (1976). Report on the carcinogenesis bioassay of chloroform.

- National Toxicology Program. (n.d.). TR-001: Guidelines for Carcinogen Bioassay in Small Rodents.

- Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - 4-Dimethylaminoazobenzene.

- Infochems. (n.d.). 3'-CHLORO-4-DIMETHYLAMINOAZOBENZENE.

Sources

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. CDC - NIOSH Pocket Guide to Chemical Hazards - 4-Dimethylaminoazobenzene [cdc.gov]

- 3. Carcinogenicity of azo colorants: influence of solubility and bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. C.I. Solvent Yellow 2 | C14H15N3 | CID 6053 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Cholangiocarcinomas induced by feeding 3'-methyl-4-dimethylaminoazobenzene to rats. Histopathology and ultrastructure - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3-Methylcholanthrene-inhibition of hepatocarcinogenesis in the rat due to 3'-methyl-4-dimethylaminoazobenzene or 2-acetylamino-fluorene: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. fda.gov [fda.gov]